3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide
CAS No.: 1408589-53-6
Cat. No.: VC2573065
Molecular Formula: C14H16BrN3OS
Molecular Weight: 354.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1408589-53-6 |
|---|---|
| Molecular Formula | C14H16BrN3OS |
| Molecular Weight | 354.27 g/mol |
| IUPAC Name | 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide |
| Standard InChI | InChI=1S/C14H16BrN3OS/c1-18(2)13-4-3-9(5-12(13)16)14(19)17-7-11-6-10(15)8-20-11/h3-6,8H,7,16H2,1-2H3,(H,17,19) |
| Standard InChI Key | HTDNDWQNNXVYRA-UHFFFAOYSA-N |
| SMILES | CN(C)C1=C(C=C(C=C1)C(=O)NCC2=CC(=CS2)Br)N |
| Canonical SMILES | CN(C)C1=C(C=C(C=C1)C(=O)NCC2=CC(=CS2)Br)N |
Introduction
Structural Identity and Basic Properties
3-Amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide is a complex organic compound containing several functional groups including amino, dimethylamino, and benzamide moieties. The compound belongs to the class of benzamides, specifically functionalized with a thiophene ring that contains a bromine substituent. The compound has been registered with CAS number 1408589-53-6 and has a PubChem CID of 64302705 .
The molecular structure features a central benzamide core with an amino group at the 3-position and a dimethylamino group at the 4-position. The amide nitrogen is connected to a (4-bromothiophen-2-yl)methyl group, creating a compound with multiple centers for potential hydrogen bonding and other interactions.
Physicochemical Properties
The key physicochemical properties of 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide are summarized in Table 1 below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆BrN₃OS |
| Molecular Weight | 354.27 g/mol |
| CAS Number | 1408589-53-6 |
| InChIKey | HTDNDWQNNXVYRA-UHFFFAOYSA-N |
| Physical State | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
Table 1: Physicochemical properties of 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide
Molecular Structure Analysis
Structural Representation
The chemical structure of 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide can be represented using various notations. The SMILES notation for this compound is:
CN(C)C1=C(C=C(C=C1)C(=O)NCC2=CC(=CS2)Br)N
The InChI representation provides a more detailed structural description:
InChI=1S/C14H16BrN3OS/c1-18(2)13-4-3-9(5-12(13)16)14(19)17-7-11-6-10(15)8-20-11/h3-6,8H,7,16H2,1-2H3,(H,17,19)
Functional Group Analysis
The compound contains several key functional groups that contribute to its chemical behavior:
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Benzamide group (C(=O)N): Forms the core structure and is capable of hydrogen bonding
-
Primary amine (-NH₂): Located at the 3-position of the benzene ring
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Dimethylamino group (-N(CH₃)₂): Located at the 4-position of the benzene ring
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Thiophene ring: A five-membered aromatic heterocycle containing sulfur
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Bromine substituent: Attached to the 4-position of the thiophene ring
Structural Features Comparison
Table 2 presents a comparison of structural features between 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide and related benzamide compounds mentioned in the literature:
| Compound | Core Structure | Key Substituents | Potential Activity |
|---|---|---|---|
| 3-Amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide | Benzamide | 3-amino, 4-dimethylamino, 4-bromothiophen-2-ylmethyl | Not specified in literature |
| N-(2-bromophenyl)-4-methoxy-3-aminobenzamide | Benzamide | 3-amino, 4-methoxy, 2-bromophenyl | Not specified in literature |
| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives | Benzamide | 4-bromo, 3,5-dimethoxyphenyl | FGFR1 inhibition |
Table 2: Comparison of 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide with related benzamide compounds
Chemical Characteristics and Reactivity
Stability Considerations
The compound contains multiple functional groups that could affect its stability:
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The presence of the bromine atom may make the compound sensitive to light, potentially leading to decomposition over time
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The amide linkage is relatively stable under neutral conditions but susceptible to hydrolysis in strongly acidic or basic environments
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The dimethylamino group provides basic character to the molecule and may impact solubility in various solvents
| Compound | Key Synthetic Steps | Reagents | Conditions |
|---|---|---|---|
| 3-Amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide | Acid activation, Amidation, Reduction | Thionyl chloride, Amine, Reducing agent | Varies based on specific protocol |
| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Acid chloride formation, Acylation | Thionyl chloride, Triethylamine, THF | Room temperature, 15h |
| Para-aminobenzoic acid derivatives | Carboxylate formation, Alkylation | Various, specific to target | Often under microwave irradiation |
Table 3: Comparison of potential synthetic approaches for 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide with related compounds
Current Research Status and Future Directions
The current research status of 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide appears to be limited, with minimal specific information available in the scientific literature. This suggests several potential research directions:
-
Comprehensive characterization of physical, chemical, and spectroscopic properties
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Development of efficient synthetic routes with optimized yields
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Investigation of potential biological activities, particularly in areas where related benzamide compounds have shown promise
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Structure-activity relationship studies to understand the contribution of each functional group to any observed biological activities
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Exploration of the compound as a chemical intermediate for the synthesis of more complex molecules
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